molecular formula C14H12BrFN2O B13257142 2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide

2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide

Cat. No.: B13257142
M. Wt: 323.16 g/mol
InChI Key: XVKWYMXOUUXLHN-UHFFFAOYSA-N
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Description

2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide is a chemical compound with the molecular formula C14H12BrFN2O This compound is characterized by the presence of an amino group, a bromine atom, a fluorine atom, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide typically involves the reaction of 4-bromo-2-fluoroaniline with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Hydrogenated derivatives with the bromine atom replaced by hydrogen.

    Substitution: Compounds with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(4-chloro-2-fluorophenyl)-2-phenylacetamide
  • 2-amino-N-(4-bromo-2-methylphenyl)-2-phenylacetamide
  • 2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylpropionamide

Uniqueness

2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to other similar compounds, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H12BrFN2O

Molecular Weight

323.16 g/mol

IUPAC Name

2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide

InChI

InChI=1S/C14H12BrFN2O/c15-10-6-7-12(11(16)8-10)18-14(19)13(17)9-4-2-1-3-5-9/h1-8,13H,17H2,(H,18,19)

InChI Key

XVKWYMXOUUXLHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=C(C=C(C=C2)Br)F)N

Origin of Product

United States

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